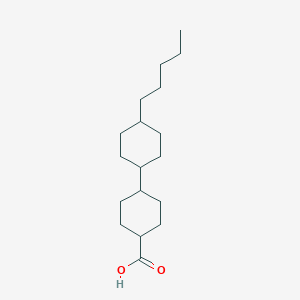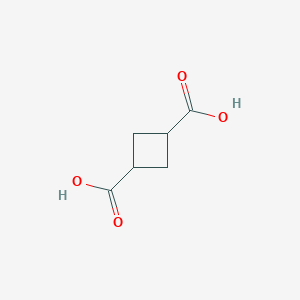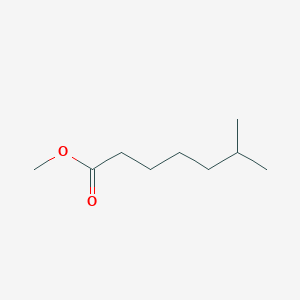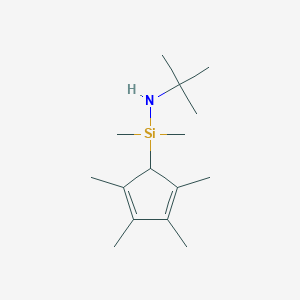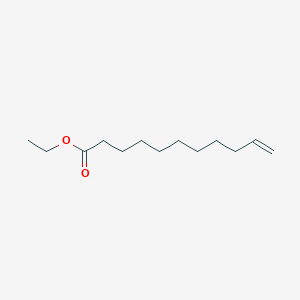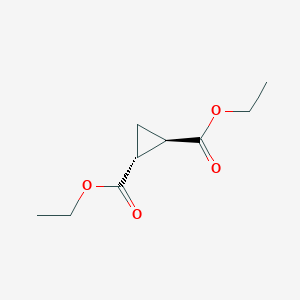
Trifluorométhanesulfonate de zinc
Vue d'ensemble
Description
Zinc trifluoromethanesulfonate, also known as Zn(CF3SO3)2, is an inorganic compound that is used in a variety of scientific research applications. This compound has a wide range of uses due to its unique properties, including its solubility in both aqueous and organic solvents, its low toxicity, and its ability to form strong complexes with various metal ions. Zinc trifluoromethanesulfonate is an important reagent in organic synthesis and has been used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and catalysts. In addition, it has been used to study the mechanisms of various biochemical and physiological processes.
Applications De Recherche Scientifique
Catalyse dans la synthèse de dithiocétal
Le trifluorométhanesulfonate de zinc est utilisé comme catalyseur dans la synthèse de dithiocétaux, une classe de composés organiques. Les dithiocétaux sont souvent utilisés comme groupes protecteurs en synthèse organique en raison de leur stabilité et de leur facilité d'élimination dans certaines conditions .
Catalyseur acide de Lewis dans les réactions de silylation
En tant qu'acide de Lewis, le this compound facilite les réactions de silylation, qui sont essentielles pour protéger les groupes hydroxyle pendant la synthèse. Ce rôle est crucial dans la préparation de divers produits pharmaceutiques et produits chimiques fins .
Synthèse d'amine plus verte
Ce composé sert de catalyseur pour une méthode de synthèse d'amine plus respectueuse de l'environnement par aminations réductrices, utilisant de l'hydrogène gazeux. Ce procédé est important dans la production d'amines, qui sont des composés fondamentaux dans de nombreux produits pharmaceutiques .
Déprotection des éthers silyliques
Le this compound est utilisé dans la déprotection sélective des éthers silyliques sans affecter les groupes protecteurs sensibles aux acides et aux bases. Cette méthode est précieuse pour sa douceur et son efficacité .
Matériaux d'électrode organiques pour les batteries zinc-ion aqueuses La recherche a exploré l'utilisation du this compound dans le développement de matériaux de cathode organiques pour les batteries zinc-ion aqueuses, en se concentrant sur la relation entre la structure et la propriété basée sur les variations de composition, de géométrie et de taille moléculaire .
Amélioration des performances de l'anode en zinc
Dans la technologie des batteries, le this compound aide à améliorer la réversibilité et la longévité des anodes en zinc. Cette amélioration est cruciale pour développer des systèmes de stockage d'énergie plus durables et plus efficaces .
Fabrication de condensateurs électriques à double couche (CEDC) Ce composé serait présent dans le processus de fabrication des CEDC utilisant des électrodes de graphite naturel et un électrolyte polymère en gel à base de liquide ionique. La présence de this compound contribue aux performances de ces condensateurs .
Mécanisme D'action
Target of Action
Zinc trifluoromethanesulfonate, also known as Zinc triflate, is a Lewis acid . It primarily targets molecules that can donate a pair of electrons, acting as a Lewis base. This includes a wide range of organic compounds, particularly those involved in nucleophilic addition and aldol reactions .
Mode of Action
As a Lewis acid, Zinc trifluoromethanesulfonate can accept a pair of electrons from a Lewis base during a chemical reaction . This interaction leads to the formation of an adduct, a product of a direct addition of two or more distinct molecules . In the context of aldol reactions, it acts as a catalyst, facilitating the reaction without being consumed .
Biochemical Pathways
The exact biochemical pathways affected by Zinc trifluoromethanesulfonate can vary depending on the specific reaction it catalyzes. For instance, in silylation reactions, it aids in the addition of silyl groups to molecules . This can impact various biochemical pathways, particularly those involving the modified molecules.
Pharmacokinetics
As a catalyst, it’s expected to remain unchanged during the reaction and can potentially be recovered and reused .
Result of Action
The primary result of Zinc trifluoromethanesulfonate’s action is the facilitation of chemical reactions. It enables or speeds up reactions such as nucleophilic additions and aldol reactions, leading to the formation of new compounds .
Action Environment
The efficacy and stability of Zinc trifluoromethanesulfonate can be influenced by various environmental factors. For instance, the presence of moisture might affect its stability, given that it’s hygroscopic . The reaction conditions, such as temperature and solvent, can also impact its catalytic activity .
Safety and Hazards
Zinc trifluoromethanesulfonate causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Zinc trifluoromethanesulfonate acts as a Lewis acid in nucleophilic addition and as a catalyst in aldol reactions . It plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely due to the zinc ion’s ability to bind and stabilize these molecules .
Cellular Effects
Zinc trifluoromethanesulfonate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it destroys radicals which are normally produced within the cells and which are toxic to biological systems .
Molecular Mechanism
At the molecular level, zinc trifluoromethanesulfonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily due to its role as a Lewis acid, facilitating nucleophilic addition and catalyzing aldol reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc trifluoromethanesulfonate change over time. It has been used in high-temperature zinc-ion batteries, demonstrating significant improvements in conductivity and stability
Dosage Effects in Animal Models
The effects of zinc trifluoromethanesulfonate vary with different dosages in animal models. While specific studies on zinc trifluoromethanesulfonate are limited, it is known that zinc salts have been evaluated for biosecurity and biocompatibility in animal models
Metabolic Pathways
Zinc trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors . Detailed information on the specific metabolic pathways that zinc trifluoromethanesulfonate is involved in, including any effects on metabolic flux or metabolite levels, is currently limited.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Zinc trifluoromethanesulfonate can be achieved by the reaction of Zinc oxide with trifluoromethanesulfonic acid.", "Starting Materials": ["Zinc oxide", "trifluoromethanesulfonic acid"], "Reaction": [ "Add Zinc oxide to trifluoromethanesulfonic acid under stirring.", "Heat the reaction mixture to 70-80°C and stir for 4-6 hours.", "Cool the reaction mixture to room temperature and filter to obtain the product.", "Wash the product with diethyl ether and dry in vacuum." ] } | |
Numéro CAS |
54010-75-2 |
Formule moléculaire |
CHF3O3SZn |
Poids moléculaire |
215.5 g/mol |
Nom IUPAC |
trifluoromethanesulfonic acid;zinc |
InChI |
InChI=1S/CHF3O3S.Zn/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clé InChI |
NGOCMUBXJDDBLB-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.[Zn] |
Autres numéros CAS |
54010-75-2 |
Pictogrammes |
Corrosive |
Numéros CAS associés |
1493-13-6 (Parent) |
Synonymes |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Zn(OTf)2 function as a catalyst?
A1: Zn(OTf)2 acts as a Lewis acid catalyst, meaning it can accept electron pairs from reactants. This interaction facilitates various chemical transformations. [, , , , , ]
Q2: What are some notable reactions catalyzed by Zn(OTf)2?
A2: Zn(OTf)2 catalyzes diverse reactions, including:- Synthesis of acyl azides from acyl benzotriazoles and sodium azide. []- Preparation of butanone-glycol ketal. []- Formal alkyne hydration followed by a Smiles rearrangement to synthesize enol ethers. []- Carboxylation of propylene glycol to propylene carbonate. []- Three-component condensation reactions to synthesize dihydropyrimidinones (Biginelli-like reactions). []- para-Selective amination of anilines and phenols with quinoneimides. []
Q3: What are the advantages of using Zn(OTf)2 as a catalyst?
A3: Zn(OTf)2 offers several benefits as a catalyst:- Mild reaction conditions: Often requiring lower temperatures and pressures compared to other catalysts. [, ]- High selectivity: Demonstrates excellent selectivity in specific reactions, like para-selective amination. []- Recyclability: Can be recovered and reused in certain reactions, improving sustainability. []
Q4: How does Zn(OTf)2 enhance the performance of zinc-ion batteries?
A4: Zn(OTf)2 is a key component in electrolytes for zinc-ion batteries. It contributes to:- High ionic conductivity: Enables efficient ion transport within the battery. [, , , ]- Stable zinc electrochemistry: Helps suppress dendrite formation and parasitic reactions at the zinc anode, improving battery lifespan and safety. [, , , , , ]
Q5: Is Zn(OTf)2 compatible with different types of electrolytes?
A5: Yes, Zn(OTf)2 has shown compatibility with various electrolyte systems, including:- Aqueous electrolytes with organic solvent additives (e.g., dimethyl carbonate). []- Ionic liquid-based gel polymer electrolytes (e.g., with PVDF-HFP polymer and EMITf ionic liquid). [, , , ]- Deep eutectic electrolytes (e.g., with lithium bis(trifluoromethanesulfonyl)imide and N-methylacetamide). []
Q6: Does Zn(OTf)2 affect the stability of zinc anodes?
A6: Zn(OTf)2 plays a crucial role in stabilizing zinc anodes:- Formation of protective interphases: Participates in forming robust, ZnF2 and ZnCO3-rich interphases on the zinc surface, mitigating dendrite growth and side reactions. [, , ]- Modified solvation structure: Alters the solvation sheath of Zn2+ ions, influencing deposition behavior and enhancing anode stability. [, , ]
Q7: What is the molecular formula and weight of Zn(OTf)2?
A7: The molecular formula is Zn(CF3SO3)2, and its molecular weight is 363.58 g/mol.
Q8: Are there spectroscopic techniques used to characterize Zn(OTf)2?
A8: Yes, various spectroscopic methods are used:- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, particularly the S=O and C-F bonds. []- Nuclear magnetic resonance (NMR) spectroscopy: Can be used to study the interaction of Zn(OTf)2 with other molecules, such as solvents or ligands. []
Q9: Have computational methods been employed to study Zn(OTf)2?
A9: Yes, computational chemistry plays a role in understanding:- Solvation structure: Simulations provide insights into how Zn(OTf)2 interacts with solvents, influencing electrolyte properties. [, ]- Interface stability: Calculations help analyze the stability of Zn(OTf)2-containing interfaces in batteries, guiding material design. []- Reaction mechanisms: Theoretical studies can elucidate reaction pathways and intermediates in Zn(OTf)2-catalyzed transformations.
Q10: Are there any formulation strategies to improve Zn(OTf)2 stability?
A12: Incorporating Zn(OTf)2 into polymer matrices or combining it with hydrophobic components can enhance its stability and prevent moisture uptake. For instance, ionic liquid-based gel polymer electrolytes effectively encapsulate Zn(OTf)2, improving its long-term performance in battery applications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






